N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Carbonic anhydrase inhibition Linker SAR Isoform selectivity

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-54-5; MW 420.46; C17H16N4O5S2) belongs to the benzenesulfonamide class of carbonic anhydrase (CA) inhibitors, bearing the canonical 4-sulfamoylphenyl zinc-binding pharmacophore. The compound features a dual-tail architecture in which a thiazole ring is connected to the sulfamoylphenyl moiety via a three-carbon propionamide linker (–NH–CO–CH2–CH2–), while a furan-2-carboxamide group caps the thiazole 2-position.

Molecular Formula C17H16N4O5S2
Molecular Weight 420.46
CAS No. 1021266-54-5
Cat. No. B2682467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
CAS1021266-54-5
Molecular FormulaC17H16N4O5S2
Molecular Weight420.46
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H16N4O5S2/c18-28(24,25)13-6-3-11(4-7-13)19-15(22)8-5-12-10-27-17(20-12)21-16(23)14-2-1-9-26-14/h1-4,6-7,9-10H,5,8H2,(H,19,22)(H2,18,24,25)(H,20,21,23)
InChIKeyRXPFGZLWETYYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-54-5): Structural Classification and Pharmacophore Context


N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-54-5; MW 420.46; C17H16N4O5S2) belongs to the benzenesulfonamide class of carbonic anhydrase (CA) inhibitors, bearing the canonical 4-sulfamoylphenyl zinc-binding pharmacophore [1]. The compound features a dual-tail architecture in which a thiazole ring is connected to the sulfamoylphenyl moiety via a three-carbon propionamide linker (–NH–CO–CH2–CH2–), while a furan-2-carboxamide group caps the thiazole 2-position. This scaffold topology distinguishes it from simpler mono-substituted benzenesulfonamides and positions it within the emerging class of linker-optimized, heterocycle-terminated sulfonamides designed for isoform-selective CA inhibition [2][3].

Why In-Class Benzenesulfonamides Cannot Substitute for CAS 1021266-54-5: Linker Length, Heterocycle Composition, and Pharmacophore Geometry


Benzenesulfonamide-based CA inhibitors are highly sensitive to subtle variations in linker length, heterocycle identity, and tail-group composition. Published structure–activity relationship (SAR) data for 4-sulfamoylphenylalkylamides demonstrate that a single-carbon homologation of the linker (e.g., n = 0 to n = 1 in the Mancuso et al. series) can invert selectivity between bacterial and human CA isoforms by over 70-fold [1]. Similarly, the Vaškevičienė et al. dual-tail series showed that replacing a hydrazone tail with a thiazole ring shifts Kd values across human isoforms by more than an order of magnitude, and that meta-halogen substitution on the phenyl ring introduces >10-fold selectivity for the CA VB isozyme [2]. The target compound CAS 1021266-54-5 occupies a unique position along these SAR coordinates—its three-carbon propionamide linker is longer than the one-carbon linker of CAS 921563-62-4 and shorter than the phenethyl-linked CAS 921866-15-1, while its furan-2-carboxamide cap at the thiazole 2-position contrasts with the benzamide and 4-fluorobenzamide caps found in the closest commercially available analogs (CAS 1021266-53-2 and its 4-fluoro variant). These architectural features collectively determine CA isoform binding profiles that cannot be replicated by simply interchanging in-class compounds [3].

Quantitative Differentiation Evidence for CAS 1021266-54-5: Linker-Dependent Pharmacology, Heterocycle Contributions, and Physicochemical Profile


Linker Length Differentiation: Three-Carbon Propionamide Spacer Versus One-Carbon and Two-Carbon Analogs

The target compound incorporates a three-carbon propionamide linker (–NH–CO–CH2–CH2–) connecting the 4-sulfamoylphenyl pharmacophore to the thiazole ring. This spacer length is intermediate between the one-carbon acetamide linker of CAS 921563-62-4 (–CH2–CO–NH–) and the two-carbon ethyl linker of CAS 921866-15-1. In the structurally related 4-sulfamoylphenylalkylamide series studied by Mancuso et al. (2021), linker homologation from n=0 to n=1 dramatically altered isoform selectivity: the furan-2-yl-substituted compound 31 (n=0) exhibited Ki = 7750 nM against VchCAγ, whereas the homologous compound 39 (n=1, same furan-2-yl cap) exhibited Ki = 733.9 nM—an approximately 10.6-fold improvement driven solely by one additional methylene unit in the linker [1]. Extending this class-level SAR logic, the three-carbon linker of CAS 1021266-54-5 is predicted to confer a distinct CA isoform binding profile that differs from both shorter-linker analogs, with potential implications for VchCAγ and mitochondrial CA isoform engagement [2].

Carbonic anhydrase inhibition Linker SAR Isoform selectivity

Furan-2-Carboxamide Cap Versus Benzamide and 4-Fluorobenzamide Caps: Heterocycle-Driven Selectivity Modulation

CAS 1021266-54-5 terminates at the thiazole 2-position with a furan-2-carboxamide group, whereas its closest commercial analogs—CAS 1021266-53-2 and 4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide—bear benzamide and 4-fluorobenzamide caps, respectively. In the Mancuso et al. (2021) head-to-head comparison of furan-2-yl versus thiophen-2-yl versus phenyl cap groups on a 4-sulfamoylphenyl scaffold, compound 31 (furan-2-yl) achieved Ki = 6.8 nM against VchCAα and Ki = 22.2 nM against hCA II, while compound 13 (phenyl cap) showed Ki = 0.4 nM against VchCAα and Ki = 19.9 nM against hCA II [1]. Although phenyl was more potent against VchCAα, the furan-2-yl cap produced a distinctly different selectivity fingerprint across the three bacterial CA classes (α, β, γ). This SAR demonstrates that the furan oxygen participates in hydrogen-bonding and/or electrostatic interactions within the CA active site that a phenyl or substituted benzamide cap cannot replicate, resulting in a different isoform inhibition signature [2].

Heterocyclic SAR Carbonic anhydrase Tail-group pharmacology

Dual-Tail Thiazole–Furan Architecture: Additive Binding Contributions from Two Heterocyclic Moieties

CAS 1021266-54-5 uniquely combines two heterocyclic rings—a thiazole within the linker scaffold and a furan as the terminal carboxamide—creating a dual-heterocycle architecture. The Vaškevičienė et al. (2017) dual-tail series demonstrated that incorporating a thiazole moiety into N-sulfamoylphenyl-β-alanine derivatives produced compounds with Kd values spanning from nanomolar to micromolar against human CA isoforms I, II, VI, VII, XII, and XIII, with the di-bromo meta-substituted compounds achieving low nanomolar Kd and >10-fold selectivity for the mitochondrial CA VB isozyme [1]. Independently, the Čapkauskaitė et al. (2018) study of thiazole-substituted benzenesulfonamides demonstrated intrinsic binding affinities reaching 30 pM (observed affinities of 70 nM) for CA IX, a validated anticancer target, with the thiazole ring and its substituents making quantifiable energetic contributions to binding [2]. The target compound's dual-heterocycle design—thiazole scaffold plus furan cap—is expected to engage both the hydrophobic and hydrophilic halves of the CA active site simultaneously, a strategy that the dual-tail literature identifies as key to achieving isoform selectivity [3].

Dual-tail approach Thiazole scaffold CA inhibitor design

Physicochemical Differentiation: logP, Topological Polar Surface Area, and Rotatable Bond Count Relative to Closest Analogs

The target compound possesses a calculated logP of 1.265, a topological polar surface area (tPSA) of 131 Ų, 8 rotatable bonds, 2 hydrogen-bond donors, and 8 hydrogen-bond acceptors, as cataloged in the ZINC database (ZINC12376820) [1]. In comparison, the one-carbon linker analog CAS 921563-62-4 (MW 406.4, C16H14N4O5S2) has a lower molecular weight and different H-bonding geometry due to the shorter linker, while the minimal analog CAS 27161-18-8 (MW 349.38, C14H11N3O4S2) lacks the propionamide linker entirely, bearing the thiazole directly on the sulfonamide nitrogen. The target compound's intermediate logP (1.265) falls within the optimal range for both aqueous solubility and passive membrane permeability, while its tPSA of 131 Ų is consistent with favorable oral bioavailability potential (tPSA < 140 Ų threshold) [2]. The 8 rotatable bonds confer greater conformational flexibility than CAS 27161-18-8 (fewer rotatable bonds), which may enhance induced-fit binding to CA isoforms with deeper or sterically constrained active sites [3].

Physicochemical profiling Drug-likeness Permeability

Recommended Research and Procurement Application Scenarios for CAS 1021266-54-5 Based on Structural Differentiation Evidence


Carbonic Anhydrase Isoform-Selectivity Profiling in Bacterial and Human CA Panels

The compound's three-carbon propionamide linker and furan-2-carboxamide cap make it a strong candidate for CA isoform selectivity screening panels. Mancuso et al. (2021) demonstrated that linker homologation can shift VchCAγ inhibitory potency by over 10-fold in structurally analogous compounds [1]. Researchers seeking to profile CA inhibitors against panels including hCA I, II, IX, XII, and bacterial VchCAα/β/γ should prioritize CAS 1021266-54-5 over shorter-linker analogs (CAS 921563-62-4, CAS 27161-18-8) because its intermediate linker length occupies a distinct region of SAR space that is underrepresented among commercially available benzenesulfonamides.

Dual-Tail Pharmacophore Optimization for Mitochondrial CA VB and Tumor-Associated CA IX Targeting

The Vaškevičienė et al. (2017) dual-tail series established that thiazole-bearing benzenesulfonamides can achieve low nanomolar Kd values with >10-fold selectivity for CA VB, a mitochondrial isoform implicated in obesity and CNS disorders, while Čapkauskaitė et al. (2018) showed that thiazole-substituted benzenesulfonamides achieve intrinsic Kd as low as 30 pM for the anticancer target CA IX [2][3]. CAS 1021266-54-5, with its combined thiazole–furan dual-heterocycle architecture, is a logical starting scaffold for medicinal chemistry campaigns aimed at optimizing selectivity toward either CA VB or CA IX, particularly because it lacks the meta-halogen substitution that drives selectivity toward CA VB in the Vaškevičienė series—meaning halogenation can be introduced as a deliberate optimization step rather than being a pre-existing bias.

Cell-Permeability-Dependent CA Inhibition Assays Requiring Moderate Lipophilicity

With a calculated logP of 1.265—approximately 1.5 log units higher than the first-line CA inhibitor acetazolamide (logP = -0.26)—and a tPSA of 131 Ų below the 140 Ų oral bioavailability threshold, CAS 1021266-54-5 is better suited than highly polar sulfonamides for cell-based assays where passive membrane permeability is required to access intracellular CA isoforms (CA II, CA VA, CA VB, CA VII, CA XIII) [1][2]. Its 8 rotatable bonds further provide conformational adaptability for engaging CA active sites that are sterically constrained or buried, making it preferable to more rigid analogs such as CAS 27161-18-8 for intracellular target engagement studies.

Antimicrobial CA Inhibitor Discovery Leveraging Vibrio cholerae CA Structural Data

The Mancuso et al. (2021) study demonstrated that 4-sulfamoylphenylalkylamides bearing furan-2-carboxamide caps can achieve nanomolar inhibition (Ki = 6.8 nM) against VchCAα, a validated target for anticholera therapy [1]. Furthermore, a close structural analog—3-((5-chloro-4-(4-chlorophenyl)thiazol-2-yl)(4-sulfamoylphenyl)amino)propanoic acid—has been co-crystallized with human CA II (PDB: 7QGX), providing a structural template for understanding how the sulfamoylphenyl–thiazole–propanoic acid/propionamide scaffold engages the CA active site [3]. CAS 1021266-54-5 is a rational procurement choice for groups building on these structural biology and SAR foundations to develop selective antimicrobial CA inhibitors.

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